molecular formula C20H18NO4+ B150115 Epiberberine CAS No. 6873-09-2

Epiberberine

Cat. No. B150115
CAS RN: 6873-09-2
M. Wt: 336.4 g/mol
InChI Key: FPJQGFLUORYYPE-UHFFFAOYSA-N
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Description

Epiberberine is a natural protoberberine alkaloid found in Coptis chinensis Franch, known for its potential therapeutic effects on various chronic diseases. It has been studied for its anti-adipogenic, anti-dyslipidemic, anti-cancer, anti-bacterial, and potential benefits in diabetes and Alzheimer's disease. Epiberberine's multi-targeted action and low toxicity make it a promising candidate for drug development .

Synthesis Analysis

Molecular Structure Analysis

Epiberberine has been shown to specifically recognize and bind to the hybrid-2 human telomeric G-quadruplex structure in potassium solution. This binding induces a significant rearrangement of the G-quadruplex and stabilizes it, which is of interest for anticancer drug design .

Chemical Reactions Analysis

The interaction of epiberberine with alpha-adrenoceptors has been studied, showing that it can shift dose-response curves of certain agonists to the right, indicating competitive antagonism. This suggests that epiberberine has a poor alpha-blocking action 9.

Physical and Chemical Properties Analysis

The pharmacokinetics of epiberberine have been evaluated, revealing that it is rapidly absorbed and metabolized in rats with a Tmax of 0.37–0.42 h and a T1/2 of 0.49–2.73 h. The oral absolute bioavailability of epiberberine is approximately 14.46%. It is mainly excreted in bile and feces, with renal elimination being a significant pathway. Epiberberine also exhibits inhibitory effects on cytochrome P450 isoforms, particularly CYP2C9 and CYP2D6 .

Case Studies and Effects on Health

  • Cholesterol Metabolism : Epiberberine has been shown to reduce serum cholesterol in Syrian golden hamsters with diet-induced dyslipidemia. It acts by inhibiting the synthesis of cholesterol, promoting the uptake and conversion of cholesterol in the liver, and increasing the excretion of cholesterol and bile acids in feces. This effect is mediated through the regulation of key genes involved in cholesterol metabolism .

  • Diabetic Nephropathy : In a study on diabetic nephropathy, epiberberine was found to alleviate kidney damage in db/db mice. It improved renal functions and reduced renal fibrosis, potentially through the inactivation of the angiotensinogen to repress the TGFβ/Smad2 pathway .

  • Anti-adipogenic Effects : Epiberberine has been reported to exert anti-adipogenic effects by regulating the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways. It downregulates adipocyte-specific transcription factors and inhibits lipid accumulation during adipocyte differentiation .

  • Antitumor Activity : Epiberberine has demonstrated antitumor properties, particularly against gastric cancer. It induces apoptosis and cell cycle arrest in gastric cancer cells and has been shown to alleviate tumor growth in MKN-45 xenograft mice through the p53/Bax apoptosis pathway .

  • Metastasis Suppression in HNSCC : Epiberberine suppresses the metastasis of head and neck squamous cell carcinoma cells by downregulating the JNK pathway and MMP-13 expression, suggesting its potential as an antimetastatic agent10.

Scientific Research Applications

Multifaceted Therapeutic Potential

Epiberberine, a natural protoberberine alkaloid from Coptis chinensis Franch., exhibits a wide range of therapeutic potentials. It is recognized for its anti-adipogenesis, anti-dyslipidemia, anti-cancer, anti-bacterial properties, and its potential in improving diabetes and Alzheimer's disease. Its activities are mediated through various pathways such as Akt and ERK pathways in anti-adipogenesis, cholesterol synthesis inhibition in anti-dyslipidemia, and p53/Bax apoptosis pathway in anti-cancer activities (Liu, Li, & He, 2020).

Pharmacokinetics and Cytochrome P450 Inhibition

Epiberberine has been studied for its pharmacokinetics, bioavailability, and excretion properties. In rats, it was observed to be rapidly absorbed and metabolized, with notable inhibitory effects on cytochrome P450 (CYP450) isoforms CYP2C9 and CYP2D6, suggesting potential implications for drug interactions (Chen et al., 2017).

Cholesterol-Lowering Effects

Epiberberine has demonstrated cholesterol-lowering effects in dyslipidemia models. It significantly reduced serum cholesterol and LDL cholesterol levels, possibly through mechanisms involving inhibition of cholesterol synthesis and enhancement of cholesterol excretion (Zou et al., 2016).

Anticancer Properties

Epiberberine has shown potential in inhibiting tumor growth in gastric cancer models. Its anti-tumor effects were observed through apoptosis induction and cell cycle arrest, particularly mediated by the p53-dependent mitochondria-associated pathway (Yu et al., 2020).

Metabolic and Molecular Interactions

The metabolism of epiberberine involves both phase I and phase II processes, with significant inhibition on certain CYP enzymes, which could lead to drug interactions. This aspect necessitates further research for its development (Yang et al., 2014).

Telomeric G-Quadruplex Interaction

Epiberberine interacts with human telomeric G-quadruplex (G4) structures, suggesting its potential as an anticancer drug targeting telomeres. It has been observed to convert other telomeric G4 forms to the hybrid-2 form, providing insights into G4-ligand interactions and drug design (Lin et al., 2018).

Antidiabetic and Nephroprotective Effects

Epiberberine's potential in treating diabetic nephropathy has been explored. It ameliorated kidney damage in diabetic models, potentially through the Agt-TGFβ/Smad2 pathway, indicating its protective role against diabetic complications (Xiao et al., 2021).

Anti-Adipogenic Activity

Epiberberine's anti-adipogenic effect is mediated through the regulation of the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways. This highlights its potential in combating obesity and related metabolic disorders (Choi et al., 2015).

Safety And Hazards

Epiberberine is toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It also poses a risk of serious damage to health by prolonged exposure and possible risk of impaired fertility and harm to an unborn child .

Future Directions

Future studies of Epiberberine are needed, especially in the exploration of Epiberberine derivatives or modification of the Epiberberine structure, so that a compound that has not only good antidiabetic potential but is also such that good pharmacokinetics can be obtained .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQGFLUORYYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218854
Record name Epiberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epiberberine

CAS RN

6873-09-2
Record name Epiberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiberberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIBERBERINE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
L Liu, J Li, Y He - Fitoterapia, 2020 - Elsevier
Epiberberine, a natural protoberberine from Coptis chinensis Franch., is a potential alkaloid for the treatment of a variety of chronic diseases. The aim of this study is to summarize recent …
Number of citations: 18 www.sciencedirect.com
WH Perkin - Journal of the Chemical Society, Transactions, 1918 - pubs.rsc.org
… the action of sodium hydroxide on epiberberine sulphate were made under the condit)ions recommended by Gadamer in the hope that it might prove poPsible to isolate epiberberine, …
Number of citations: 14 pubs.rsc.org
JS Buck, WH Perkin - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… its parallel in tJhe conversion of cpiberberiniunz chloride into ox:-epiberberine and cli h … it was presumed would prove to be tetrahydroepiberberine (11). Careful examination of the …
Number of citations: 1 pubs.rsc.org
S Yu, X Pang, Y Deng, L Liu, Y Liang, X Liu… - International Journal of …, 2007 - Elsevier
A sensitive and specific liquid chromatography–electrospray ionization-mass spectrometry (LC–ESI-MS) method has been developed and validated for the identification and …
Number of citations: 95 www.sciencedirect.com
C Lin, G Wu, K Wang, B Onel, S Sakai… - Angewandte …, 2018 - Wiley Online Library
… Here we report epiberberine (EPI) specifically recognizes the hybrid‐2 telomeric G4 predominant in physiologically relevant K + solution and converts other telomeric G4 forms to hybrid‐…
Number of citations: 73 onlinelibrary.wiley.com
X Liu, Y Zhang, Z Guang-Ju, Y Hou, Q Kong… - Toxicology and Applied …, 2020 - Elsevier
Epithelial-mesenchymal transition (EMT), the transition of epithelial cells into mesenchymal cells, plays important roles in the metastasis of solid tumors. 8-Oxo-epiberberine (OPB) is a …
Number of citations: 15 www.sciencedirect.com
L Tan, C Li, H Chen, Z Mo, J Zhou, Y Liu, Z Ma… - European Journal of …, 2017 - Elsevier
… Notably, epiberberine (EB) was found to be the most potent inhibitor against both ureases with IC 50 values of 3.0 ± 0.01 μM for HPU and 2.3 ± 0.01 μM for JBU, which was more …
Number of citations: 52 www.sciencedirect.com
L Zhang, H Liu, Y Shao, C Lin, H Jia, G Chen… - Analytical …, 2015 - ACS Publications
Aptamers, that exist naturally in living cells as functional elements and can switch nonfluorescent natural targets to fluorophores, are very useful in developing highly sensitive and …
Number of citations: 57 pubs.acs.org
M Yu, L Ren, F Liang, Y Zhang, L Jiang, W Ma, C Li… - Phytomedicine, 2020 - Elsevier
Background and purpose Gastric cancer is one of the major malignancies worldwide. Epiberberine (EPI) is a major alkaloid from Coptis chinensis Franch and the antitumor property of …
Number of citations: 30 www.sciencedirect.com
Y Li, H Wang, N Si, W Ren, L Han, S Xin, R Zuo… - Xenobiotica, 2015 - Taylor & Francis
Zebrafish has been used in metabolic study of drugs as a powerful tool in recent years. In this study, we make a feasible metabolism investigation of five protoberberine alkaloids (PBAs) …
Number of citations: 29 www.tandfonline.com

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